6-Chloro-3-(2,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
6-Chloro-3-(2,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. It is characterized by the presence of a chloro group, two methoxy groups, and a triazolopyridazine core, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(2,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 6-chloropyridazine-3-carboxylic acid under acidic conditions to yield the desired triazolopyridazine compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-(2,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
6-Chloro-3-(2,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly as an anticancer and antimicrobial compound.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It serves as an intermediate in the synthesis of other complex molecules used in various industries.
Mechanism of Action
The mechanism of action of 6-Chloro-3-(2,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, leading to its biological effects. For instance, it has been shown to upregulate pro-apoptotic proteins and downregulate pro-survival proteins, contributing to its anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine
- Ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate
Uniqueness
6-Chloro-3-(2,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine is unique due to the presence of the 2,4-dimethoxyphenyl group, which imparts distinct chemical and biological properties compared to other similar compounds. This structural variation can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C13H11ClN4O2 |
---|---|
Molecular Weight |
290.70 g/mol |
IUPAC Name |
6-chloro-3-(2,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C13H11ClN4O2/c1-19-8-3-4-9(10(7-8)20-2)13-16-15-12-6-5-11(14)17-18(12)13/h3-7H,1-2H3 |
InChI Key |
VEMGJMUKUMIMFT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN=C3N2N=C(C=C3)Cl)OC |
Origin of Product |
United States |
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